molecular formula C25H25N3O5 B11651436 2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11651436
M. Wt: 447.5 g/mol
InChI Key: BZISGYMOSKXVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a methoxy group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The propyl group is introduced through a Friedel-Crafts acylation followed by a Clemmensen reduction . The methoxy and nitrophenoxy groups are added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl group, while reduction of the nitro group would yield an amine group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The methoxy and nitrophenoxy groups may play a role in binding to these targets, while the quinazolinone core could be involved in the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core with methoxy and nitrophenoxy groups. This unique structure gives it distinct chemical and physical properties that differentiate it from similar compounds .

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25N3O5/c1-3-14-27-24(26-22-7-5-4-6-21(22)25(27)29)17-8-13-23(32-2)18(15-17)16-33-20-11-9-19(10-12-20)28(30)31/h4-13,15,24,26H,3,14,16H2,1-2H3

InChI Key

BZISGYMOSKXVAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.